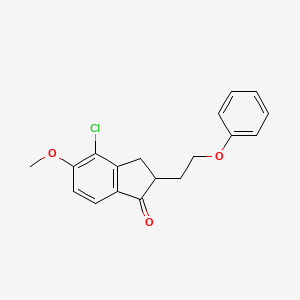
4-Chloro-5-methoxy-2-(2-phenoxyethyl)-2,3-dihydro-1H-inden-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-5-methoxy-2-(2-phenoxyethyl)-2,3-dihydro-1H-inden-1-one is a synthetic organic compound It is characterized by its unique chemical structure, which includes a chloro group, a methoxy group, and a phenoxyethyl side chain attached to an indanone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-methoxy-2-(2-phenoxyethyl)-2,3-dihydro-1H-inden-1-one typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Formation of the Indanone Core: This can be achieved through a Friedel-Crafts acylation reaction, where an aromatic compound is acylated using an acyl chloride in the presence of a Lewis acid catalyst.
Introduction of the Chloro and Methoxy Groups: These groups can be introduced via electrophilic aromatic substitution reactions.
Attachment of the Phenoxyethyl Side Chain: This step may involve a nucleophilic substitution reaction where a phenoxyethyl halide reacts with the indanone intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
4-Chloro-5-methoxy-2-(2-phenoxyethyl)-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halides, acids, and bases are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: The compound might be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 4-Chloro-5-methoxy-2-(2-phenoxyethyl)-2,3-dihydro-1H-inden-1-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
4-Chloro-5-methoxy-2-(2-phenoxyethyl)-2,3-dihydro-1H-inden-1-one: shares structural similarities with other indanone derivatives, such as:
Uniqueness
The presence of both chloro and methoxy groups, along with the phenoxyethyl side chain, makes this compound unique. These substituents can significantly influence the compound’s reactivity, biological activity, and physical properties, distinguishing it from other similar compounds.
特性
CAS番号 |
944109-66-4 |
|---|---|
分子式 |
C18H17ClO3 |
分子量 |
316.8 g/mol |
IUPAC名 |
4-chloro-5-methoxy-2-(2-phenoxyethyl)-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C18H17ClO3/c1-21-16-8-7-14-15(17(16)19)11-12(18(14)20)9-10-22-13-5-3-2-4-6-13/h2-8,12H,9-11H2,1H3 |
InChIキー |
XTOYFZVDFAKNOT-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C2=C(C=C1)C(=O)C(C2)CCOC3=CC=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



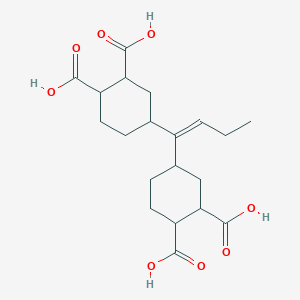
![2-Pyrimidinamine, 4-[2-[3-(2-furanyl)phenyl]ethyl]-6-(3-methylbutoxy)-](/img/structure/B15171039.png)
![(4S)-6-{[tert-Butyl(dimethyl)silyl]oxy}-4-phenylhexane-1,3-diol](/img/structure/B15171041.png)
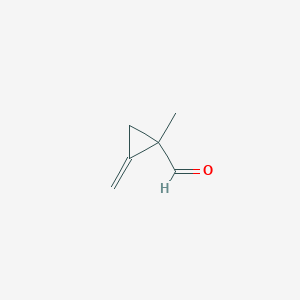
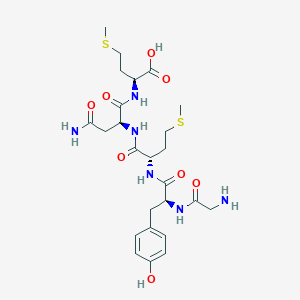
![3-Bromo-N-(4-{[(cyclohexylmethyl)amino]methyl}phenyl)benzamide](/img/structure/B15171056.png)
![Pyrazinecarboxylic acid, 3-amino-6-chloro-5-[(3S)-4-[1-[(4-chlorophenyl)methyl]-4-piperidinyl]-3-ethyl-1-piperazinyl]-, methyl ester (9CI)](/img/structure/B15171059.png)
![tert-Butyl [(1,4-diphenylbut-3-en-1-yl)oxy]carbamate](/img/structure/B15171066.png)
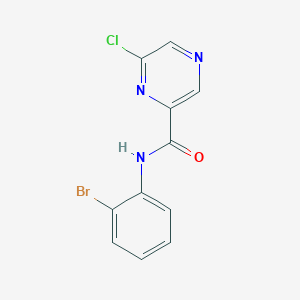
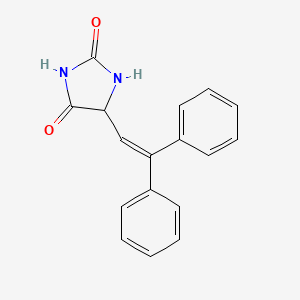

![2-{2-[(4-Methylbenzene-1-sulfonyl)oxy]ethoxy}ethyl benzoate](/img/structure/B15171101.png)
![3-Ethenyl-4-[(propan-2-yl)oxy]-N,N-dipropylbenzene-1-sulfonamide](/img/structure/B15171103.png)
